molecular formula C10H5BrCl2 B8258589 1-Bromo-2,8-dichloronaphthalene

1-Bromo-2,8-dichloronaphthalene

Cat. No.: B8258589
M. Wt: 275.95 g/mol
InChI Key: IVNRXAGYMJFDKC-UHFFFAOYSA-N
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Description

1-Bromo-2,8-dichloronaphthalene (C₁₀H₅BrCl₂) is a polyhalogenated naphthalene derivative characterized by bromine and chlorine substituents at the 1, 2, and 8 positions of the naphthalene ring. This compound belongs to a class of aromatic halides widely used in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. The naphthalene backbone provides a planar, conjugated system, while the halogen substituents influence reactivity through electron-withdrawing effects and steric hindrance.

Properties

IUPAC Name

1-bromo-2,8-dichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNRXAGYMJFDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2,8-dichloronaphthalene typically involves the selective bromination and chlorination of naphthalene derivatives. One common method includes the reaction of 1-bromonaphthalene with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 8 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial production methods may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-Bromo-2,8-dichloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).

    Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dehalogenated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalene derivatives .

Scientific Research Applications

1-Bromo-2,8-dichloronaphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Bromo-2,8-dichloronaphthalene exerts its effects is primarily through its ability to participate in halogenation reactions. The bromine and chlorine atoms on the naphthalene ring can interact with various molecular targets, influencing the reactivity and stability of the compound. These interactions can affect the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways and processes .

Comparison with Similar Compounds

Substituted Benzene Derivatives

Bromo-dihalobenzenes, such as 1-Bromo-2,3-difluorobenzene (C₆H₃BrF₂), share structural similarities but differ in ring size and substituent electronegativity. Key comparisons include:

Property 1-Bromo-2,8-dichloronaphthalene (Inferred) 1-Bromo-2,3-difluorobenzene
Molecular Weight (g/mol) 276.9 192.98
Boiling Point (°C) >300 (estimated) 234
Density (g/cm³) ~1.6–1.8 1.724
Reactivity Electrophilic substitution at less hindered positions Halogen-directed coupling reactions

Key Findings :

  • Naphthalene derivatives exhibit higher boiling points and densities due to increased molecular weight and π-system conjugation compared to benzene analogs .
  • Fluorine’s higher electronegativity in 1-bromo-2,3-difluorobenzene enhances meta-directing effects, whereas chlorine in naphthalene derivatives favors para/ortho substitution in electrophilic reactions .

Naphthalene Derivatives

1-Bromo-4-methoxynaphthalene (C₁₁H₉BrO) provides insights into substituent electronic effects:

Property This compound 1-Bromo-4-methoxynaphthalene
Substituent Effects Electron-withdrawing (Cl, Br) Electron-donating (OCH₃)
¹H NMR Chemical Shifts N/A δ 3.98 (OCH₃), 6.66–8.34 (aromatic)
Applications Cross-coupling, polymer precursors Pharmaceuticals, photoredox catalysis

Key Findings :

  • Methoxy groups in 1-bromo-4-methoxynaphthalene activate the ring for nucleophilic substitution, whereas chlorine and bromine in this compound deactivate the ring, favoring oxidative coupling or Ullmann-type reactions .

Cyclopropene Derivatives

Halogenated cyclopropenes like 1-bromo-2,3,3-trifluorocyclopropene (C₃BrF₃) highlight structural and stability differences:

Property This compound 1-Bromo-2,3,3-trifluorocyclopropene
Ring Strain None High (cyclopropene ring)
Boiling Point (°C) >300 38
Stability Thermally stable Prone to ring-opening reactions

Key Findings :

  • Cyclopropenes’ strained rings limit thermal stability, whereas naphthalene derivatives are robust under standard conditions .

Multi-Halogenated Aromatics

1-Bromo-2,3-dichloro-5-methylbenzene (C₇H₅BrCl₂) illustrates steric and electronic synergies:

Property This compound 1-Bromo-2,3-dichloro-5-methylbenzene
Steric Hindrance Moderate (planar naphthalene) High (methyl group adjacent to halogens)
Synthetic Utility Suzuki-Miyaura coupling Directed ortho-metalation

Key Findings :

  • Methyl groups in benzene derivatives introduce steric effects that hinder substitution, whereas naphthalene’s planar structure allows for regioselective functionalization .

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